molecular formula C22H30FN3O B12707956 2-Butyl-N-(4-fluorophenyl)norleucine 2-phenylhydrazide CAS No. 95101-18-1

2-Butyl-N-(4-fluorophenyl)norleucine 2-phenylhydrazide

Cat. No.: B12707956
CAS No.: 95101-18-1
M. Wt: 371.5 g/mol
InChI Key: IDGYKCYZXHYMEC-UHFFFAOYSA-N
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Description

2-Butyl-N-(4-fluorophenyl)norleucine 2-phenylhydrazide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a butyl group, a fluorophenyl group, and a phenylhydrazide moiety, making it a complex molecule with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butyl-N-(4-fluorophenyl)norleucine 2-phenylhydrazide typically involves multi-step organic reactions. One common method includes the reaction of 2-butyl norleucine with 4-fluorophenyl isocyanate to form the intermediate, which is then reacted with phenylhydrazine to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Butyl-N-(4-fluorophenyl)norleucine 2-phenylhydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-Butyl-N-(4-fluorophenyl)norleucine 2-phenylhydrazide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Butyl-N-(4-fluorophenyl)norleucine 2-phenylhydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Butyl-N-(4-hydroxyphenyl)norleucine 2-phenylhydrazide
  • Benzamide, N-(4-fluorophenyl)-2-bromo-

Uniqueness

2-Butyl-N-(4-fluorophenyl)norleucine 2-phenylhydrazide is unique due to the presence of both fluorophenyl and phenylhydrazide groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific research applications.

Properties

CAS No.

95101-18-1

Molecular Formula

C22H30FN3O

Molecular Weight

371.5 g/mol

IUPAC Name

2-butyl-2-(4-fluoroanilino)-N'-phenylhexanehydrazide

InChI

InChI=1S/C22H30FN3O/c1-3-5-16-22(17-6-4-2,24-19-14-12-18(23)13-15-19)21(27)26-25-20-10-8-7-9-11-20/h7-15,24-25H,3-6,16-17H2,1-2H3,(H,26,27)

InChI Key

IDGYKCYZXHYMEC-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CCCC)(C(=O)NNC1=CC=CC=C1)NC2=CC=C(C=C2)F

Origin of Product

United States

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